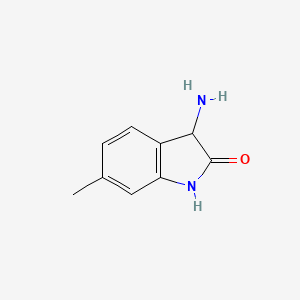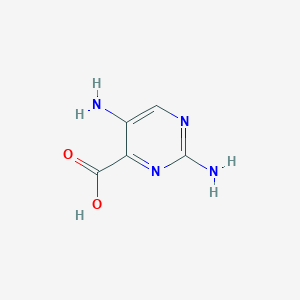
2,5-Diaminopyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaminopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H6N4O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diaminopyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,5-diaminopyrimidine with a carboxylating agent under controlled conditions. For instance, the reaction can be carried out using carbon dioxide in the presence of a suitable base, such as potassium carbonate, to yield the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminopyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyrimidine compounds, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2,5-Diaminopyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.
Medicine: It has shown promise in the development of anti-tubercular agents and other therapeutic drugs.
Mechanism of Action
The mechanism of action of 2,5-diaminopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, the compound may inhibit the activity of dihydrofolate reductase, an enzyme involved in folate metabolism, thereby exerting its therapeutic effects . The pathways involved in its action include binding to the active site of the target enzyme and disrupting its normal function .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: A closely related compound with similar structural features but different functional groups.
2,6-Diaminopyrimidine: Another derivative with amino groups at different positions on the pyrimidine ring.
4-Aminopyrimidine: A simpler derivative with a single amino group.
Uniqueness
2,5-Diaminopyrimidine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role as a precursor in the synthesis of complex molecules highlight its importance in scientific research and industrial applications .
Properties
CAS No. |
1260859-20-8 |
|---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
2,5-diaminopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H6N4O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,6H2,(H,10,11)(H2,7,8,9) |
InChI Key |
VTFCPZQIIGNSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)
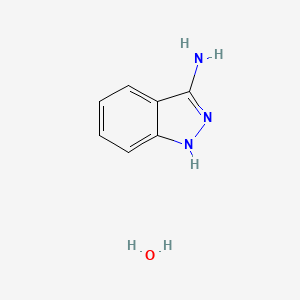
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)




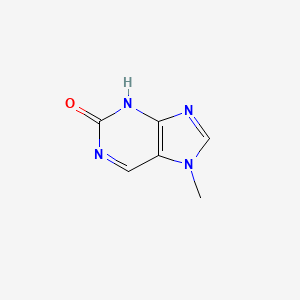
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)
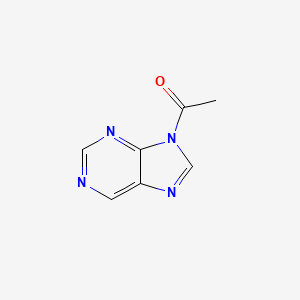
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
